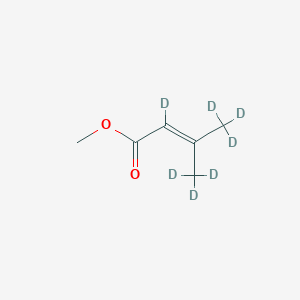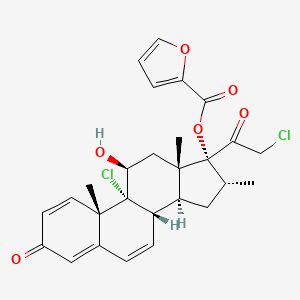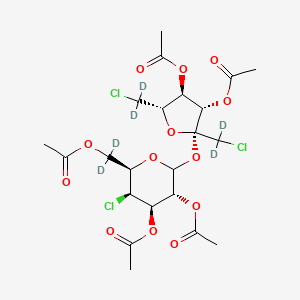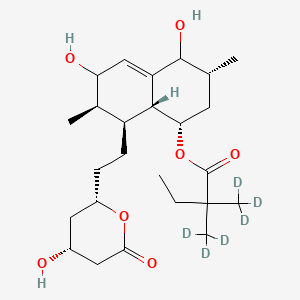
3',5'-Dihydrodiol Simvastatin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dihydrodiol Simvastatin-d6 (Mixture of Diastereomers) is a metabolite of Simvastatin, a lipid-lowering drug that inhibits hydroxymethylglutaryl-coenzyme A reductase. This compound is used in various research applications, particularly in the study of cardiovascular diseases and cholesterol metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dihydrodiol Simvastatin-d6 involves the dihydroxylation of Simvastatin. The reaction typically employs osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as a co-oxidant. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the dihydrodiol derivative.
Industrial Production Methods: Industrial production of 3’,5’-Dihydrodiol Simvastatin-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 3’,5’-Dihydrodiol Simvastatin-d6 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized metabolites of 3’,5’-Dihydrodiol Simvastatin-d6.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted analogs with various functional groups.
Aplicaciones Científicas De Investigación
3’,5’-Dihydrodiol Simvastatin-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of statin derivatives.
Biology: Investigating the biological effects of statin metabolites on cellular processes.
Medicine: Exploring the therapeutic potential of statin derivatives in treating cardiovascular diseases.
Industry: Developing new pharmaceutical formulations and improving existing ones.
Mecanismo De Acción
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin-d6 involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very low-density lipoprotein in the bloodstream. This mechanism helps in managing hypercholesterolemia and reducing the risk of cardiovascular events.
Comparación Con Compuestos Similares
Simvastatin: The parent compound, used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: A statin with higher potency and longer duration of action.
Uniqueness: 3’,5’-Dihydrodiol Simvastatin-d6 is unique due to its specific dihydrodiol structure, which provides distinct chemical and biological properties compared to other statins. Its deuterated form (d6) also makes it valuable in research involving isotopic labeling and mass spectrometry studies.
Propiedades
Fórmula molecular |
C25H40O7 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16+,17+,19?,20+,22-,23?/m1/s1/i4D3,5D3 |
Clave InChI |
MRCKOKWQDZYFLT-QCUYXPMWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@H]3C[C@H](CC(=O)O3)O)C)O)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
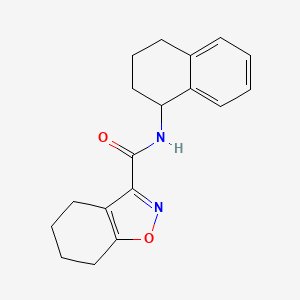
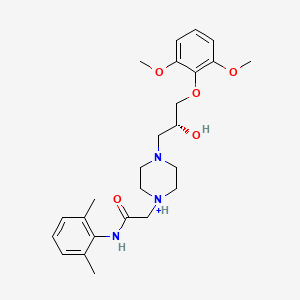
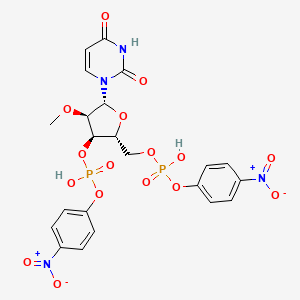
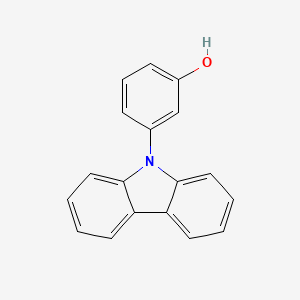
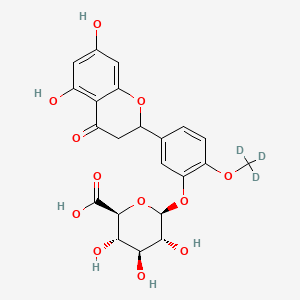

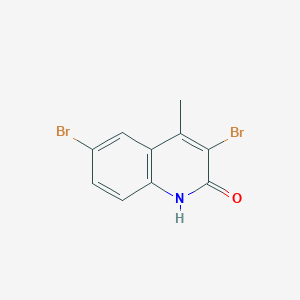
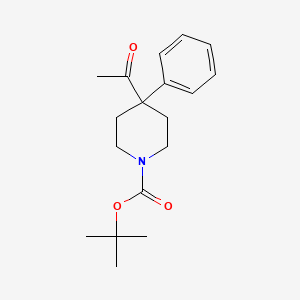
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
